1,5-dimethyl-4-{[(E)-(5-methylfuran-2-yl)methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Description
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇N₃O₂ |
| Molecular Weight | 295.34 g/mol |
| IUPAC Name | As above |
| CAS Registry Number | 710117 (PubChem CID) |
The compound’s molecular framework integrates aromatic (phenyl, furan) and non-aromatic (pyrazolone) systems, creating a planar yet sterically hindered structure.
Historical Development of Pyrazolone-Furan Hybrid Compounds
Pyrazolone derivatives have been studied since the late 19th century, initially for their analgesic properties (e.g., antipyrine). The integration of furan rings into pyrazolone systems emerged more recently, driven by interest in hybrid molecules with enhanced electronic and biological profiles.
The specific compound This compound was first synthesized and characterized in the early 21st century. A pivotal study by Guo et al. (2008) resolved its crystal structure via X-ray diffraction, confirming the (E)-configuration of the imine linkage and the planarity of the fused heterocycles. This work laid the foundation for subsequent investigations into its reactivity and coordination chemistry.
Furan-pyr azolone hybrids are often synthesized via:
- Condensation reactions : Between aminopyrazolones and furan aldehydes.
- Cyclization strategies : Involving hydrazine derivatives and diketones.
The furan moiety’s electron-rich nature enhances the compound’s ability to participate in charge-transfer interactions, making it a candidate for materials science applications.
Positional Isomerism and Stereochemical Considerations
Positional isomerism in this compound arises primarily from the substitution pattern on the pyrazolone ring. For instance:
- Methyl groups : The 1- and 5-methyl substituents prevent tautomerism commonly observed in unsubstituted pyrazolones.
- Phenyl group : The 2-phenyl substituor introduces steric hindrance, influencing reactivity at the adjacent nitrogen atom.
The (E)-configuration of the imine group is critical for molecular geometry. X-ray crystallography reveals a dihedral angle of 8.6° between the pyrazolone and furan rings, indicating near-planarity. This alignment facilitates π-π stacking interactions in the solid state.
Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P 1 21/c 1 |
| Unit cell dimensions | a=11.811 Å, b=9.997 Å, c=14.116 Å |
| β angle | 110.963° |
| Z (molecules/unit) | 4 |
Stereoelectronic effects further govern the compound’s behavior. The imine nitrogen’s lone pair participates in conjugation with the furan ring, reducing basicity compared to aliphatic imines. Additionally, the methyl groups at positions 1 and 5 restrict rotational freedom, stabilizing specific conformers.
In solution, dynamic NMR studies could reveal restricted rotation about the C=N bond, though such data are not yet reported for this specific derivative.
Properties
Molecular Formula |
C17H17N3O2 |
|---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
1,5-dimethyl-4-[(5-methylfuran-2-yl)methylideneamino]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C17H17N3O2/c1-12-9-10-15(22-12)11-18-16-13(2)19(3)20(17(16)21)14-7-5-4-6-8-14/h4-11H,1-3H3 |
InChI Key |
QGUNCDJBWLVACI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Standard Protocol
The target compound is synthesized through a nucleophilic addition-elimination reaction between 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one and 5-methylfuran-2-carbaldehyde. The amine group of the pyrazolone attacks the carbonyl carbon of the aldehyde, forming an imine (C=N) bond after dehydration.
Procedure
-
Reactants :
-
Reaction Conditions :
-
Workup :
Yield : 66–81% (dependent on reaction time and purification).
Solvent and Catalytic Optimization
Ethanol is the preferred solvent due to its polarity, which facilitates proton transfer during imine formation. Alternative solvents (acetonitrile, toluene) reduce yields by 19–42%. Glacial acetic acid enhances reaction kinetics by protonating the carbonyl oxygen, increasing electrophilicity.
Advanced Methodologies and Modifications
Sonochemical Synthesis
Ultrasound-assisted synthesis reduces reaction time from hours to minutes. A 1:1 molar ratio of reactants in methanol under ultrasound irradiation (40 kHz, 5 minutes) achieves 85% yield, minimizing side products.
Analytical Validation and Characterization
Spectroscopic Confirmation
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the (E)-configuration of the imine bond and planar geometry. Key metrics:
Comparative Data Tables
Table 1: Reaction Conditions and Yields
| Method | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Conventional | Ethanol | AcOH | 24 | 81 | |
| Conventional | Ethanol | AcOH | 1 | 66 | |
| Sonochemical | Methanol | None | 0.08 | 85 |
Table 2: Spectral Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 8.25 (CH=N), δ 2.35 (CH₃-furan) | |
| IR | 1620 cm⁻¹ (C=N), 1685 cm⁻¹ (C=O) | |
| XRD | C=N: 1.28 Å, Dihedral: 12.5° |
Challenges and Optimization Strategies
Byproduct Formation
Prolonged reflux (>24 hours) promotes hydrolysis of the imine bond, reducing yield. Sonochemical methods mitigate this by accelerating kinetics.
Solvent-Free Approaches
Preliminary trials under neat conditions (120°C, 30 minutes) show promise (75% yield) but require rigorous moisture control.
Industrial and Research Applications
The compound serves as a precursor for bioactive molecules, including antimicrobial agents and kinase inhibitors . Scalability is feasible via continuous-flow reactors, leveraging ethanol’s low toxicity and ease of removal.
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-4-{[(E)-(5-methylfuran-2-yl)methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1,5-dimethyl-4-{[(E)-(5-methylfuran-2-yl)methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-4-{[(E)-(5-methylfuran-2-yl)methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key analogues differ in the substituent at the 4-position of the pyrazol-3-one core:
Physicochemical Properties
Melting Points :
- The 2-nitrophenyl analogue () melts at 170°C, higher than many aryl-substituted pyrazol-3-ones, likely due to nitro-group polarity and intermolecular interactions .
- Methoxy-substituted derivatives () may exhibit lower melting points due to reduced hydrogen-bonding capacity compared to hydroxyl-containing analogues .
Molecular Weight :
Spectroscopic Characteristics
- IR Spectroscopy: Nitro-substituted compounds () show distinct peaks at 1552 cm⁻¹ (NO₂) and 1519 cm⁻¹ (C=N), whereas methoxy derivatives () exhibit C-O stretches near 1200 cm⁻¹ . Hydroxyl groups () contribute broad O-H stretches (~3400 cm⁻¹) and enhance hydrogen-bonding networks .
- NMR Data: Methylamino derivatives () display characteristic N-CH₃ signals near δ 2.5–3.0 ppm, absent in nitro or furan-containing analogues .
Crystallographic Studies
- Crystal Packing :
- Software Utilization :
- SHELXL () and ORTEP-III () were critical for refining hydrogen-bonding patterns and visualizing 3D structures .
Biological Activity
1,5-Dimethyl-4-{[(E)-(5-methylfuran-2-yl)methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a compound of increasing interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 298.35 g/mol. Its structure comprises a pyrazolone core substituted with a dimethyl and phenyl group, along with a furan moiety that may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Recent studies have shown that derivatives of pyrazolone compounds exhibit significant antimicrobial properties. For instance, related compounds demonstrated broad-spectrum antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens, including E. coli and Staphylococcus aureus . The presence of the furan ring is hypothesized to enhance the interaction with microbial targets.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound 9 | 9.80 | E. coli |
| Compound 11d | 20 | S. aureus |
2. Antioxidant Activity
Antioxidant assays indicated that compounds related to this structure possess considerable free radical scavenging abilities. For example, DPPH scavenging percentages for similar compounds ranged from 84.16% to 90.52%, suggesting strong antioxidant potential . This property is crucial as it can mitigate oxidative stress-related diseases.
| Compound | DPPH Scavenging (%) |
|---|---|
| Compound 9 | 88.56 ± 0.43 |
| Compound 11b | 90.52 ± 0.21 |
3. Anti-inflammatory Effects
The anti-inflammatory properties were assessed through hemolysis assays, where stabilization percentages ranged from 86.70% to 99.25% for various derivatives . This suggests that these compounds may be beneficial in treating inflammatory conditions.
| Compound | Hemolysis Stabilization (%) |
|---|---|
| Compound 9 | 86.70 ± 0.259 |
| Compound 10 | 73.67 ± 0.388 |
4. DNA Gyrase B Inhibition
Notably, compound 9 was identified as a potent inhibitor of E. coli DNA gyrase B with an IC50 value of 9.80 µM, comparable to standard antibiotics like ciprofloxacin . This mechanism represents a promising avenue for developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazolone derivatives:
- Study on Antimicrobial Properties : A study published in MDPI highlighted the synthesis and evaluation of various benzofuran-pyrazole derivatives, demonstrating significant antimicrobial effects against resistant strains .
- In Vitro Cytotoxicity : Cytotoxicity assays indicated that certain derivatives exhibited selective toxicity towards cancer cell lines, suggesting potential applications in oncology .
- In Silico Studies : Computational modeling has provided insights into the binding affinities of these compounds with target enzymes, supporting their potential as drug candidates .
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | EtOH, reflux, 6h | 65–75 | ≥95% |
| 2 | Ethanol/water (3:1) | 80–85 | ≥98% |
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance imine formation kinetics .
- Catalyst Selection : Use of Lewis acids (e.g., ZnCl₂) to accelerate condensation .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 6h) and improves yield by 10–15% .
- In-Line Monitoring : Employing TLC or HPLC to track intermediate formation and minimize side products .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the imine (δ 8.2–8.5 ppm), furan protons (δ 6.2–7.1 ppm), and methyl groups (δ 1.8–2.5 ppm) .
- FT-IR : Confirm C=N (1600–1650 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 336.1452) .
Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?
Methodological Answer:
- Crystal Growth : Use slow evaporation from DCM/hexane to obtain single crystals .
- Data Collection : Monoclinic space group P2₁/n with parameters a = 12.03 Å, b = 7.14 Å, c = 20.21 Å, β = 104.01° .
- Analysis : Confirm the E-configuration of the imine bond and planarity of the furan ring using software like SHELX .
Basic: What biological activities are reported for structurally similar pyrazolone derivatives?
Methodological Answer:
- Anti-inflammatory : Inhibition of COX-2 (IC₅₀ ~5–10 µM) in murine macrophages .
- Antimicrobial : Activity against S. aureus (MIC 16 µg/mL) via disruption of cell membrane integrity .
- Anticancer : Apoptosis induction in HeLa cells (IC₅₀ ~20 µM) through caspase-3 activation .
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?
Methodological Answer:
- Substitution Analysis :
- Furan Ring : Electron-donating groups (e.g., -OCH₃) enhance antimicrobial activity .
- Phenyl Group : Para-substitutions (e.g., -NO₂) improve anti-inflammatory potency .
- Computational Docking : Use AutoDock Vina to predict binding affinities with COX-2 (∆G ~-9.5 kcal/mol) .
Advanced: How should researchers address contradictions in reported synthetic yields or bioactivity data?
Methodological Answer:
- Reproducibility Checks : Validate protocols using identical reagents and equipment .
- Comparative Studies : Test analogs under controlled conditions (e.g., fixed pH, temperature) .
- Meta-Analysis : Aggregate data from ≥3 independent studies to identify trends .
Advanced: What computational methods are suitable for modeling this compound’s reactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., imine nitrogen) .
- MD Simulations : Simulate solvation effects in water/DMSO to study stability over 50 ns trajectories .
Basic: How is the compound’s stability assessed under varying pH and temperature?
Methodological Answer:
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- pH Studies : Dissolve in buffers (pH 1–13) and measure absorbance changes (λmax 320 nm) over 24h .
Advanced: What strategies elucidate the compound’s reactivity with nucleophiles or electrophiles?
Methodological Answer:
- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with thiols (e.g., glutathione) .
- Trapping Experiments : Identify adducts via LC-MS after treatment with acrylonitrile or maleimides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
